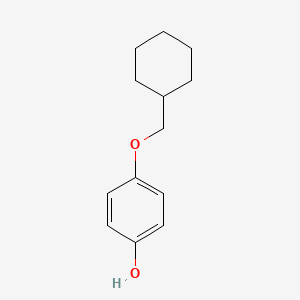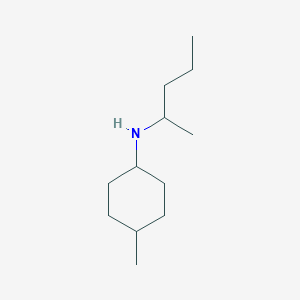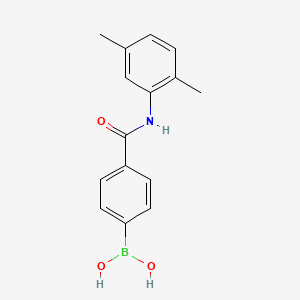
Ácido 4-(2,5-dimetilfenilcarbamoil)fenilborónico
Descripción general
Descripción
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid (DMPPB) is a boronic acid derivative. Its molecular formula is C15H16BNO3 and it has a molecular weight of 269.11 g/mol .
Molecular Structure Analysis
The molecular structure of DMPPB consists of a phenylboronic acid core with a 2,5-dimethylphenylcarbamoyl group attached . The InChI code for DMPPB is1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) . Chemical Reactions Analysis
Boronic acids, including DMPPB, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Aplicaciones Científicas De Investigación
Hidrogeles sensibles a la glucosa
Los hidrogeles sensibles a la glucosa basados en ácido fenilborónico son de interés para los investigadores, considerando la gran cantidad de pacientes diabéticos en el mundo . Estos hidrogeles son capaces de liberar fármacos hipoglucémicos (como la insulina) en respuesta al aumento del nivel de glucosa . Esto los convierte en candidatos adecuados para el diseño de sistemas de administración de insulina .
Enriquecimiento de moléculas que contienen cis-diol
Los polímeros orgánicos funcionalizados con ácido fenilborónico se han utilizado para el enriquecimiento de moléculas que contienen cis-diol . Estos polímeros muestran una alta afinidad de unión con constantes de disociación de 2.0 × 10 –4 M y 9.8 × 10 –5 M para adenosina y catecol, respectivamente . También tienen una capacidad de unión relativamente alta (46 ± 1 μmol/g para adenosina y 166 ± 12 μmol/g para catecol) .
Aplicaciones biomédicas
Los conjugados de quitosano funcionalizados con ácido fenilborónico se han explorado para diversas aplicaciones biomédicas . La modificación química en el grupo amino primario o el grupo hidroxilo del quitosano puede aumentar su aplicación para lograr una aplicación biomédica específica .
Detección e imagenología
El ácido fenilborónico (PBA) es una molécula única que podría reconocer selectivamente moléculas que contienen cis-diol (cis-dioles), por ejemplo, nucleósidos, catecoles, sacaridos y glicoproteínas a través de una reacción covalente reversible . Esta característica de captura/liberación controlable por pH de PBA brinda una gran viabilidad para desarrollar materiales sensibles al pH, que se aplican ampliamente en la detección e imagenología .
Administración de fármacos
La característica de captura/liberación controlable por pH de PBA también lo hace adecuado para la administración de fármacos . El fármaco puede capturarse a un cierto pH y liberarse cuando cambia el entorno de pH .
Separación
La alta selectividad de los polímeros orgánicos funcionalizados con ácido fenilborónico para las moléculas que contienen cis-diol los hace adecuados para la separación . Las tasas de recuperación para la extracción de nucleósidos por este polímero fueron altas (63 88%, n = 3) .
Mecanismo De Acción
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which makes them useful in the field of bioconjugation .
Carbamoyl Compounds
The carbamoyl group (NH2CO) is a functional group that consists of a carbonyl (C=O) and an amine (NH2) linked together. This group is often found in biological systems and can participate in various chemical reactions .
Phenyl Group
The phenyl group (C6H5) is a functional group that consists of a benzene ring minus one hydrogen atom. It is often involved in π-π stacking interactions with other aromatic rings in biological systems, which can influence the compound’s binding to its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid is a versatile compound that is suitable for a variety of organic synthesis reactions. It is relatively easy to synthesize and has a wide range of applications. However, 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid is not suitable for reactions that require high temperatures or strong acids or bases, as it is sensitive to these conditions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid. It could be used to synthesize a range of new compounds, such as polymers, catalysts, and drugs. It could also be used in a variety of biomedical applications, such as drug delivery, tissue engineering, and drug screening. In addition, 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid could be used in the development of new catalysts for organic synthesis.
Propiedades
IUPAC Name |
[4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(8-6-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANATQAPBZHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657062 | |
| Record name | {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-40-2 | |
| Record name | B-[4-[[(2,5-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



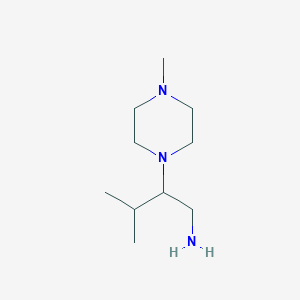
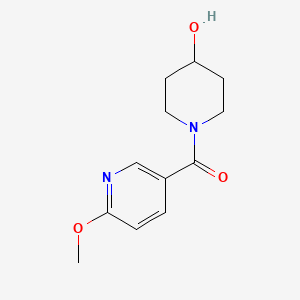


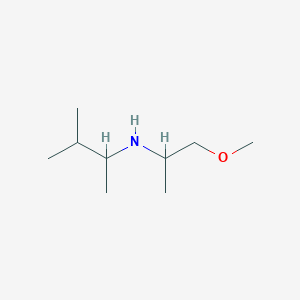
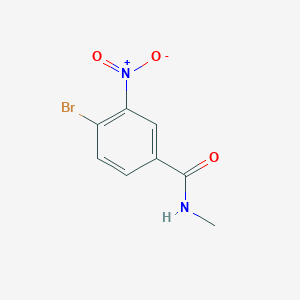

![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
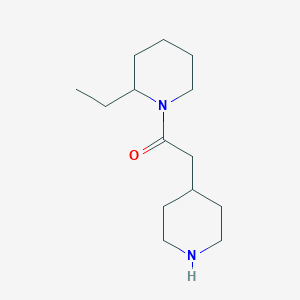
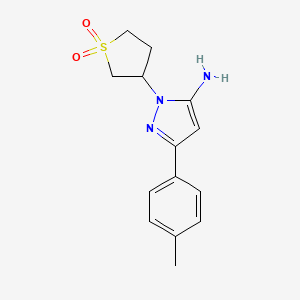
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)
